ZD 7155 Demonstrates ~10-Fold Greater In Vivo Potency Than Losartan in Suppressing Angiotensin II-Induced Pressor Responses
In a direct head-to-head comparison, ZD 7155 is approximately ten times more potent than the prototype AT1 antagonist, losartan, in suppressing the angiotensin II-induced pressor response. The study used a defined 10-minute infusion of angiotensin II at 240 ng/kg in conscious Sprague-Dawley rats [1].
| Evidence Dimension | In Vivo Potency (Suppression of Angiotensin II-Induced Pressor Response) |
|---|---|
| Target Compound Data | ZD 7155: Not applicable (used as baseline comparator) |
| Comparator Or Baseline | Losartan: Not applicable (used as baseline comparator) |
| Quantified Difference | Approximately 10-fold more potent |
| Conditions | Conscious Sprague-Dawley rats; Angiotensin II infused at 240 ng/kg for 10 min |
Why This Matters
This substantial potency difference means that lower doses of ZD 7155 can achieve the same level of AT1 receptor blockade as losartan, potentially minimizing off-target effects or solubility issues in experimental models.
- [1] Junggren, I. L., Zhao, X., & Sun, X. (1996). Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat. Journal of Pharmacy and Pharmacology, 48(8), 829–833. View Source
